molecular formula C8H16O4 B14330915 Acetic acid;5,5-dimethyloxolan-2-ol CAS No. 103216-14-4

Acetic acid;5,5-dimethyloxolan-2-ol

Katalognummer: B14330915
CAS-Nummer: 103216-14-4
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: ZMTMTQBSWISPAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5,5-dimethyloxolan-2-ol can be achieved through several methods. One common approach involves the reaction of 5,5-dimethyloxolan-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound along with acetic acid as a byproduct.

Industrial Production Methods

Industrial production of this compound may involve the carbonylation of methanol to produce acetic acid, followed by the reaction with 5,5-dimethyloxolan-2-ol. This process can be catalyzed by metal carbonyl complexes to enhance the efficiency and yield of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;5,5-dimethyloxolan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or amines.

Wissenschaftliche Forschungsanwendungen

Acetic acid;5,5-dimethyloxolan-2-ol has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,5-dimethyltetrahydrofuran-2-ol: Shares the cyclic ether structure but lacks the acetic acid moiety.

    Acetic acid: A simple carboxylic acid without the cyclic ether component.

Uniqueness

Acetic acid;5,5-dimethyloxolan-2-ol is unique due to its combination of acetic acid and cyclic ether properties, which confer distinct chemical reactivity and potential applications. The presence of both functional groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

103216-14-4

Molekularformel

C8H16O4

Molekulargewicht

176.21 g/mol

IUPAC-Name

acetic acid;5,5-dimethyloxolan-2-ol

InChI

InChI=1S/C6H12O2.C2H4O2/c1-6(2)4-3-5(7)8-6;1-2(3)4/h5,7H,3-4H2,1-2H3;1H3,(H,3,4)

InChI-Schlüssel

ZMTMTQBSWISPAR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.CC1(CCC(O1)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.